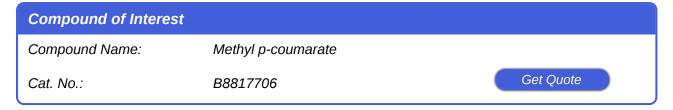


The Discovery, Isolation, and Technical Profile of Methyl p-Coumarate: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl p-coumarate, a naturally occurring phenolic compound, has garnered significant interest in the scientific community for its diverse biological activities, including antimelanogenic, antifungal, and anti-inflammatory properties. This technical guide provides an indepth overview of the discovery, isolation, and characterization of **methyl p-coumarate**. It details experimental protocols for its extraction from natural sources and chemical synthesis, presents quantitative data in structured tables, and visualizes key biological pathways and experimental workflows using Graphviz diagrams. This document serves as a comprehensive resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Introduction

Methyl p-coumarate, the methyl ester of p-coumaric acid, is a phenolic compound found in a variety of plant species. Its discovery has been linked to investigations of traditional medicinal plants, where it was identified as an active constituent responsible for observed biological effects. Notably, it was first isolated from the fresh flowers of the medicinal plant Trixis michuacana var longifolia[1][2]. Subsequent research has identified its presence in other natural sources, including jujube fruit and as a product of lignin depolymerization[3][4].



The scientific interest in **methyl p-coumarate** stems from its potential therapeutic applications. It has been shown to be a potent inhibitor of melanin formation, acting on the tyrosinase enzyme, and also exhibits significant antifungal and anti-inflammatory activities[1]. This guide will delve into the technical details of its isolation, synthesis, and biological evaluation.

Physicochemical Properties and Spectroscopic Data

Methyl p-coumarate is a crystalline solid with the molecular formula C₁₀H₁₀O₃ and a molecular weight of 178.18 g/mol . Its chemical structure and key properties are summarized below.

Property	Value	Reference
IUPAC Name	methyl (E)-3-(4- hydroxyphenyl)prop-2-enoate	
Molecular Formula	С10Н10О3	-
Molecular Weight	178.18 g/mol	-
Melting Point	144-145 °C	-
Appearance	Crystalline Solid	-
Solubility	Soluble in Chloroform, DMSO, Methanol	_

Spectroscopic Data

The structural elucidation of **methyl p-coumarate** is confirmed through various spectroscopic techniques. The following data has been compiled from public databases and scientific literature.

Table 1: Spectroscopic Data for Methyl p-Coumarate



Technique	Data	Source	
¹ H NMR	δ (ppm): 3.72 (s, 3H, OCH ₃), 6.29 (d, J=15.9 Hz, 1H, Ar- CH=CH), 6.82 (d, J=8.6 Hz, 2H, Ar-H), 7.46 (d, J=8.6 Hz, 2H, Ar-H), 7.61 (d, J=15.9 Hz, 1H, Ar-CH=CH), 9.8 (s, 1H, OH)	PubChem CID: 5319562	
¹³ C NMR	δ (ppm): 51.5 (OCH ₃), 115.3 (=CH), 116.0 (Ar-C), 126.0 (Ar-C), 130.2 (Ar-C), 145.0 (=CH), 160.0 (Ar-C-OH), 168.0 (C=O)	PubChem CID: 5319562	
Mass Spectrum (EI-MS)	m/z (%): 178 (M+, 55), 147 (100), 119 (31), 91 (19), 65 (15)	PubChem CID: 5319562	
Infrared (IR)	ν (cm ⁻¹): 3380 (O-H), 1690 (C=O), 1630 (C=C), 1605, 1515 (aromatic C=C)	ResearchGate	

Isolation and Synthesis

Methyl p-coumarate can be obtained through isolation from natural sources or by chemical synthesis.

Isolation from Natural Sources

While **methyl p-coumarate** has been identified in several plants, a detailed protocol for its isolation from Trixis michuacana var longifolia is not readily available in the public domain. However, a general protocol for the isolation of phenolic esters from plant material can be adapted.

Extraction:

• Air-dry and powder the plant material (e.g., flowers of Trixis michuacana).



- Macerate the powdered material in methanol at room temperature for 72 hours.
- Filter the extract and concentrate under reduced pressure using a rotary evaporator to obtain the crude methanol extract.

Fractionation:

- Suspend the crude methanol extract in water and perform liquid-liquid partitioning sequentially with solvents of increasing polarity, such as n-hexane, ethyl acetate, and nbutanol.
- Monitor the fractions by thin-layer chromatography (TLC) to identify the fraction containing the target compound. Methyl p-coumarate is expected to be in the ethyl acetate fraction.
- Column Chromatography:
 - Subject the ethyl acetate fraction to column chromatography on silica gel.
 - Elute the column with a gradient of n-hexane and ethyl acetate (e.g., starting from 100% n-hexane and gradually increasing the polarity with ethyl acetate).
 - Collect fractions and monitor by TLC. Combine fractions containing the pure compound.

Purification:

 Recrystallize the isolated solid from a suitable solvent system (e.g., methanol/water or ethyl acetate/hexane) to obtain pure crystalline methyl p-coumarate.

Chemical Synthesis

Methyl p-coumarate can be synthesized via Fischer esterification of p-coumaric acid.

- Reaction Setup:
 - In a round-bottom flask, dissolve p-coumaric acid (1 equivalent) in an excess of methanol.
 - Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or hydrochloric acid, ~5% of the p-coumaric acid weight).



• Equip the flask with a reflux condenser.

Reaction:

- Heat the mixture to reflux and maintain for 4-6 hours.
- Monitor the reaction progress by TLC until the starting material is consumed.

Work-up:

- Cool the reaction mixture to room temperature.
- Neutralize the excess acid with a saturated solution of sodium bicarbonate.
- Remove the methanol under reduced pressure.
- Extract the aqueous residue with ethyl acetate (3 x volumes).
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

Purification:

- Filter the drying agent and concentrate the ethyl acetate extract under reduced pressure to obtain the crude product.
- Purify the crude solid by recrystallization from methanol/water or by column chromatography on silica gel using an n-hexane/ethyl acetate solvent system to yield pure methyl p-coumarate.

Table 2: Quantitative Yields of Methyl p-Coumarate



Method	Source/Startin g Material	Yield	Purity	Reference
Depolymerization	Herbaceous Lignin	9.1%	Not specified	
Synthesis (related ester)	p-Coumaric Acid (for Ethyl p- coumarate)	92%	>95%	_

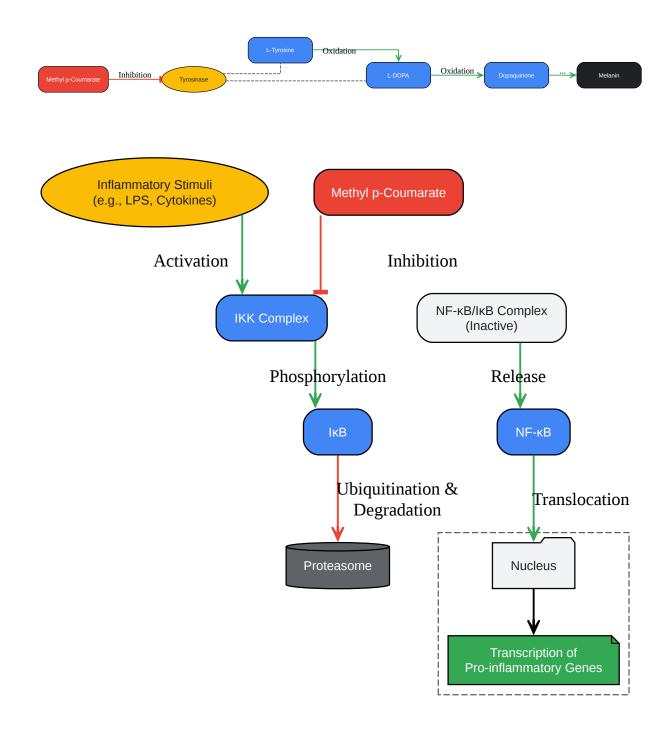
Biological Activities and Signaling Pathways

Methyl p-coumarate exhibits several noteworthy biological activities, with its anti-melanogenic and anti-inflammatory effects being the most studied.

Inhibition of Melanogenesis via Tyrosinase Inhibition

Methyl p-coumarate has been shown to inhibit the production of melanin. This effect is primarily attributed to its ability to inhibit tyrosinase, the key enzyme in the melanin biosynthesis pathway. The proposed mechanism involves the binding of **methyl p-coumarate** to the active site of tyrosinase, thereby preventing the oxidation of L-tyrosine to L-DOPA and subsequent steps in melanogenesis.





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